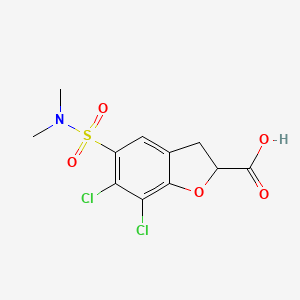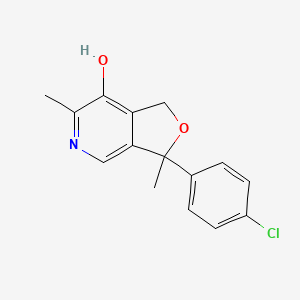
Furo(3,4-c)pyridin-7-ol, 3-(4-chlorophenyl)-1,3-dihydro-3,6-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofurenadine hydrochloride is a small molecule drug that acts as an H1 receptor antagonist. It was initially developed by Ipsen SA for the treatment of respiratory diseases. its development was discontinued at the clinical phase 1 stage .
Preparation Methods
The synthesis of Clofurenadine hydrochloride involves several steps. One of the synthetic routes includes the Grignard reaction of 2,2,8-trimethyl-5-formylpyrido[4,3-e]-1,3-dioxane with 4-chlorophenyl magnesium bromide in refluxing ether to produce 2,2,8-trimethyl-5-(4-chloro-alpha-hydroxybenzyl)pyrido[4,3-e]-1,3-dioxane. This intermediate is then oxidized with manganese dioxide to form the corresponding ketone. The ketone undergoes another Grignard reaction with methyl magnesium iodide, followed by hydrolysis and cyclization with aqueous concentrated hydrochloric acid to yield Clofurenadine hydrochloride .
Chemical Reactions Analysis
Clofurenadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The intermediate formed during its synthesis is oxidized using manganese dioxide.
Substitution: The Grignard reactions involve the substitution of the formyl group with phenyl and methyl groups.
Cyclization: The final step in the synthesis involves cyclization under acidic conditions.
Common reagents used in these reactions include 4-chlorophenyl magnesium bromide, manganese dioxide, and methyl magnesium iodide. The major products formed are intermediates that eventually lead to the formation of Clofurenadine hydrochloride .
Scientific Research Applications
Clofurenadine hydrochloride has been studied primarily for its potential use in treating respiratory diseases due to its H1 receptor antagonist properties. Although its development was discontinued, it has contributed to the understanding of H1 receptor antagonists and their role in treating allergic reactions and respiratory conditions .
Mechanism of Action
Clofurenadine hydrochloride exerts its effects by binding to the H1 receptor, thereby blocking the action of endogenous histamine. This inhibition prevents the typical allergic response mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. By blocking the H1 receptor, Clofurenadine hydrochloride helps alleviate symptoms associated with allergic reactions .
Comparison with Similar Compounds
Clofurenadine hydrochloride can be compared to other H1 receptor antagonists such as cetirizine, desloratadine, fexofenadine, levocetirizine, and loratadine. These compounds also act by blocking the H1 receptor but differ in their ability to cross the blood-brain barrier and their sedative effects. For instance, second-generation H1 antihistamines like cetirizine and loratadine have a lower tendency to cause sedation compared to first-generation antihistamines .
Similar compounds include:
- Cetirizine
- Desloratadine
- Fexofenadine
- Levocetirizine
- Loratadine
Clofurenadine hydrochloride is unique in its specific chemical structure and the particular synthetic route used for its preparation .
Properties
CAS No. |
94104-50-4 |
|---|---|
Molecular Formula |
C15H15Cl2NO2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3,6-dimethyl-1H-furo[3,4-c]pyridin-7-ol;hydrochloride |
InChI |
InChI=1S/C15H14ClNO2.ClH/c1-9-14(18)12-8-19-15(2,13(12)7-17-9)10-3-5-11(16)6-4-10;/h3-7,18H,8H2,1-2H3;1H |
InChI Key |
NXFVCPVTDRSVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=C1O)COC2(C)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)

![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)





